8-(4-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound. It belongs to the class of imidazo[1,2-g]purines, which are known for their diverse biological activities. This compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several steps. One common method includes the use of organopalladium cross-coupling reactions to achieve regioselective N1-alkylation . The reaction conditions typically involve the use of hydrazine derivatives and phenyl acetic acid, fused in a sand-bath at high temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Scientific Research Applications
8-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division in cells, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-g]purine derivatives and pyrimidine analogues. These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of 8-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H26ClN5O2 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,4-dimethyl-8-pentyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H26ClN5O2/c1-4-5-7-12-20-21(17-10-8-6-9-11-17)31(19-15-13-18(27)14-16-19)25-28-23-22(32(20)25)24(33)30(3)26(34)29(23)2/h6,8-11,13-16H,4-5,7,12H2,1-3H3 |
InChI Key |
OZKANMYVTYVAFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.